(Z)-9-Tetradecen-1-ol

Descripción general

Descripción

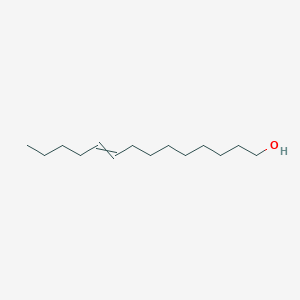

(Z)-9-Tetradecen-1-ol (C₁₄H₂₈O) is a monounsaturated long-chain alcohol with a double bond at the 9th carbon in the Z (cis) configuration. It is a critical component in insect sex pheromone systems, particularly in Lepidoptera species such as the fall armyworm (Spodoptera frugiperda) and African armyworm (Spodoptera exempta) . Its role involves attracting mates or disrupting mating behaviors in pest management strategies. The compound’s efficacy stems from its structural specificity, enabling targeted interactions with olfactory receptors in insects .

Mecanismo De Acción

Target of Action

Myristoleyl alcohol primarily targets the skin and hair . It acts as an emollient, helping to hydrate and soothe the skin, leaving it healthier and better textured .

Mode of Action

Myristoleyl alcohol interacts with its targets by reducing the surface tension between different components, helping to combine oil and water-based ingredients together . It improves the feel, texture, and performance of various products such as body lotions, lip balms, shampoos, and sunscreens .

Biochemical Pathways

It’s known that it plays a role in the formation and stabilization of emulsions . It also acts as a thickener, increasing the viscosity of skincare products, making them easier to apply .

Pharmacokinetics

It’s known that it is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . These properties may impact its bioavailability.

Result of Action

The action of myristoleyl alcohol results in healthier, better-textured skin and hair . It provides a smooth feeling to the skin and offers moisturization . In hair care, it acts as a conditioning agent, helping in removing oil and dirt from the scalp and shafts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of myristoleyl alcohol. For instance, exposure to varying temperatures or high humidity may affect the quality of the product . When used as an emulsifier in a product, it can help maintain the same quality throughout the shelf life .

Actividad Biológica

(Z)-9-Tetradecen-1-ol, a long-chain fatty alcohol, has garnered attention in various fields of biological research due to its notable biological activities. This compound is primarily recognized for its role as a sex pheromone in certain insect species and its potential therapeutic applications. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula: CHO

- Molecular Weight: 214.38 g/mol

- IUPAC Name: this compound

- CAS Number: 16725-53-4

The structure of this compound is characterized by a long carbon chain with a double bond at the ninth position, which is crucial for its biological activity.

1. Pheromonal Activity

This compound is primarily known for its function as a sex pheromone in various Lepidopteran species, particularly in the communication systems of moths. Research indicates that it plays a significant role in attracting mates, thus influencing reproductive behaviors.

- Case Study: A study on Hypsipyla robusta demonstrated that this compound is a key component of the female sex pheromone, effectively attracting male moths when released into the environment .

3. Potential Therapeutic Applications

Research indicates that this compound and its derivatives may possess anti-inflammatory and antioxidant properties. These activities suggest potential applications in treating conditions associated with oxidative stress and inflammation.

Data Table: Summary of Biological Activities

The mechanisms through which this compound exerts its effects are still under investigation. However, its role as a pheromone suggests it interacts with specific receptors in target organisms, triggering behavioral responses. Its potential therapeutic effects may be linked to its ability to modulate inflammatory pathways and combat oxidative stress.

Aplicaciones Científicas De Investigación

Pest Control

(Z)-9-Tetradecen-1-ol has been identified as an effective component in the pheromone systems of various lepidopteran species. Its primary application lies in disrupting mating behaviors of pests such as the corn earworm (Heliothis zea) and tobacco budworm (Heliothis virescens).

- Mechanism of Action:

- The compound acts by interfering with the natural pheromone communication between male and female insects, effectively reducing mating success rates. Studies have shown that when male moths are exposed to environments enriched with this compound, their ability to locate females is significantly impaired, achieving over 90% disruption in mating under optimal conditions .

Attractant for Traps

Research indicates that this compound can enhance the effectiveness of pheromone traps used for monitoring and controlling pest populations. For instance, it has been successfully incorporated into lure formulations for species such as Athetis hospes, improving trap efficacy .

Case Study 1: Mating Disruption in Corn Earworm

In a field study conducted to assess the efficacy of this compound formate (TDF), researchers found that this compound could significantly reduce the mating of H. zea moths when released into the environment. The study utilized multiple experimental plots where TDF was dispensed from strategically placed dispensers. Results indicated a marked decrease in captured males over a five-day period following exposure to TDF .

| Parameter | Value |

|---|---|

| Mating Disruption Rate | >90% |

| Duration of Effect | 5 days |

| Environmental Conditions | Varied rainfall |

Case Study 2: Enhancing Trap Efficacy

A study focused on enhancing the effectiveness of traps for Athetis hospes demonstrated that blends of this compound with other pheromonal components resulted in increased male captures. The optimal blend ratio was found to be crucial for maximizing attraction, indicating its potential utility in integrated pest management strategies .

Broader Implications

The applications of this compound extend beyond direct pest control:

- Ecological Impact: By utilizing pheromone-based strategies, the reliance on synthetic insecticides can be reduced, promoting more sustainable agricultural practices.

- Regulatory Status: The compound has been evaluated under various regulatory frameworks and is recognized for its low toxicity to non-target organisms, making it a viable option for environmentally friendly pest management solutions .

Q & A

Q. Basic: How is (Z)-9-Tetradecen-1-ol identified and quantified in biological samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is the gold standard for identifying and quantifying this compound in volatile organic mixtures. For instance, in Sesamia cretica pheromone studies, SPME fibers are exposed to insect headspace extracts, followed by thermal desorption in a GC-MS system. Quantification is achieved using calibration curves with synthetic standards . Validation includes comparing retention indices and mass spectra to reference libraries, ensuring specificity and reproducibility .

Q. Basic: What experimental approaches determine the vapor pressure and enthalpy of vaporization of this compound?

Methodological Answer:

Vapor pressure and enthalpy of vaporization (ΔvapH) are measured via gas chromatography (GC) using retention time data across temperature gradients. For example, ΔvapH values of 89.1–90.0 kJ/mol were derived by analyzing retention indices at 303–398 K, with corrections for column phase interactions . Researchers must calibrate the GC system with compounds of known vapor pressures (e.g., n-alkanes) and validate results using thermodynamic models like the Clausius-Clapeyron equation .

Q. Advanced: How does this compound interact with insect olfactory receptors, and what experimental designs validate these interactions?

Methodological Answer:

Electrophysiological assays (e.g., single sensillum recordings) and heterologous expression systems (e.g., Xenopus oocytes) are used to study receptor-ligand interactions. In Mythimna loreyi, MlorPR3 and MlorPR6 receptors were identified as primary targets for this compound using calcium imaging and RNA interference (RNAi) knockdown experiments. Dose-response curves and competitive binding assays with structural analogs (e.g., (Z)-9-Tetradecenal) further clarify binding specificity .

Q. Advanced: What synthetic challenges arise in producing enantiomerically pure this compound for behavioral assays?

Methodological Answer:

Stereoselective synthesis via Wittig olefination or cross-metathesis often yields mixtures requiring chiral chromatography for purification. For example, hydrogenation of (Z)-9-Tetradecenal (synthesized from cis-olefin precursors) followed by borohydride reduction may introduce stereochemical impurities. Purity (>98%) is verified using chiral GC columns or nuclear magnetic resonance (NMR) spectroscopy, with downstream applications in field trials requiring rigorous validation to avoid behavioral false positives .

Q. Advanced: How do researchers analyze the evolutionary divergence of pheromone recognition mechanisms involving this compound?

Methodological Answer:

Comparative transcriptomics and phylogenetics are employed to study receptor evolution. In Mythimna species, orthologs of pheromone-binding receptors (e.g., MlorPR1 vs. MsepPR1) are sequenced and functionally expressed to assess ligand specificity. Divergence timelines are inferred using molecular clock models, while field experiments with hybrid pheromone blends (e.g., mixing this compound with (Z)-7-Dodecen-1-ol acetate) test ecological speciation hypotheses .

Q. Advanced: What methodologies assess the environmental stability of this compound in field applications?

Methodological Answer:

Stability is evaluated via accelerated degradation studies under controlled UV exposure, humidity, and temperature. For example, pheromone-loaded dispensers are aged at 40°C/75% RH for 8 weeks, followed by GC-MS analysis to quantify residual this compound. Field trials incorporate periodic trap replacements (e.g., every 2 weeks) and environmental monitoring (e.g., solar radiation logs) to correlate degradation rates with efficacy .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. Waste disposal follows institutional guidelines for halogenated organics, with neutralization via incineration. Skin exposure requires immediate washing with soap and water, while eye contact necessitates 15-minute irrigation .

Q. Advanced: How is this compound integrated into integrated pest management (IPM) strategies?

Methodological Answer:

In "mating disruption" strategies, microencapsulated this compound is dispersed via aerosol dispensers to saturate agricultural fields, masking female pheromone plumes. Efficacy is monitored using trap catch reduction rates and oviposition assays. Synergy with biological controls (e.g., Trichogramma wasps) is tested in randomized block trials, with statistical models (ANOVA) comparing pest density reductions between treated and control plots .

Comparación Con Compuestos Similares

Structural Analogs: Chain Length and Double Bond Position

(a) Z-8-Dodecen-1-ol (C₁₂H₂₄O)

- Structure : Shorter chain (C12) with a Z-configured double bond at the 8th carbon.

- Functional Role : Acts as a pheromone in species like the grape berry moth (Lobesia botrana).

- Key Differences : Reduced chain length decreases molecular weight (184.32 g/mol vs. 212.37 g/mol for (Z)-9-Tetradecen-1-ol), altering volatility and receptor binding kinetics. Saturation position shifts biological activity; for example, Z-8-Dodecen-1-ol is ineffective in attracting species responsive to this compound .

(b) (Z)-9-Octadecen-1-ol (C₁₈H₃₆O)

- Structure : Longer chain (C18) with a Z-configured double bond at the 9th carbon.

- Functional Role : Used in studies of lipid metabolism and as a pheromone in some Coleoptera species.

- Key Differences : Increased hydrophobicity due to chain length reduces solubility in aqueous environments, limiting its diffusion in pheromone dispensers compared to this compound .

Stereoisomers: E-Isomers

(E)-9-Tetradecen-1-ol

- Structure : Same chain length and double bond position as this compound but with an E (trans) configuration.

- Functional Role : Often acts as an antagonist or inhibitor in pheromone systems. For example, in Heliothis zea, the E-isomer reduces male attraction when mixed with the Z-isomer .

- Key Differences : Spatial arrangement disrupts receptor binding, leading to species-specific behavioral inhibition .

Functional Derivatives: Acetates and Formates

(a) This compound Acetate (C₁₆H₃₀O₂)

- Structure : Acetylated form of this compound.

- Functional Role : Major pheromone component in Sesamia cretica and Hypsipyla robusta .

- Key Differences: Higher molecular weight (254.41 g/mol vs. 212.37 g/mol) reduces volatility, enabling sustained release in dispensers . Thermodynamic properties: Enthalpy of vaporization (ΔvapH) ranges from 89.1–90.0 kJ/mol, compared to ~80 kJ/mol (estimated) for the parent alcohol, influencing field application longevity . Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for industrial use .

(b) This compound Formate

- Structure : Formate ester of this compound.

- Functional Role : Used as a "confusion agent" to disrupt mating in Heliothis zea.

- Key Differences : Faster degradation in the environment compared to acetates, requiring higher release rates (e.g., 87% disruption achieved with 66-day sustained release) .

Saturated Alcohols

Dodecanol (C₁₂H₂₆O)

- Structure : Saturated C12 alcohol.

- Functional Role : Common solvent; lacks pheromone activity.

- Key Differences : Absence of double bond eliminates receptor specificity, rendering it biologically inert in pheromone systems .

Pheromone Blends

- This compound is often combined with acetates (e.g., (Z)-9-Tetradecen-1-yl acetate) and aldehydes (e.g., (Z)-9-tetradecenal) in species-specific ratios. For example:

Receptor Interactions

- MlorPR3 and MlorPR6 receptors in Mythimna loreyi detect this compound and its analogs, but responses vary with double bond position and functional groups .

Data Tables

Table 1: Structural and Thermodynamic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | ΔvapH (kJ/mol) | Key Role |

|---|---|---|---|---|

| This compound | C₁₄H₂₈O | 212.37 | ~80* | Pheromone component |

| This compound Acetate | C₁₆H₃₀O₂ | 254.41 | 89.1–90.0 | Sustained-release pheromone |

| Z-8-Dodecen-1-ol | C₁₂H₂₄O | 184.32 | N/A | Species-specific attractant |

| Dodecanol | C₁₂H₂₆O | 186.33 | N/A | Solvent (no pheromone activity) |

*Estimated based on analogous alcohols. Data from .

Table 2: Field Performance in Pest Management

Métodos De Preparación

Wittig Reaction-Based Syntheses

The Wittig reaction remains a cornerstone for constructing the (Z)-configured double bond in alkenols. A validated protocol involves reacting (ω-hydroxyalkyl)triphenylphosphonium salts with alkanals under controlled conditions . For (Z)-9-Tetradecen-1-ol, the phosphonium salt derived from 8-bromooctan-1-ol undergoes reaction with hexanal at −30°C in hexamethylphosphoramide (HMPA). This solvent stabilizes the ylide intermediate, favoring (Z)-selectivity through steric hindrance minimization .

Reaction conditions :

-

Temperature: −30°C to 0°C

-

Solvent: HMPA or 1,3-dimethyl-2-imidazolidinone (DMI)

-

Base: Butyllithium (2 equivalents)

Post-reaction workup includes extraction with diethyl ether, drying over anhydrous Na₂SO₄, and fractional distillation under reduced pressure (102–105°C at 0.3 mmHg) . Infrared spectroscopy confirms the hydroxyl group (3320 cm⁻¹) and (Z)-configuration (720 cm⁻¹) .

Transmetallation and Cross-Coupling Strategies

Patent RO127254B1 discloses a transmetallation approach using dihexynemercury intermediates . The mercury complex undergoes lithium exchange at 95–100°C in diethylene glycol dimethyl ether, followed by coupling with t-butyl ether-protected 8-bromo-octan-1-ol. This method circumvents traditional Wittig limitations by enabling longer-chain syntheses with improved atom economy.

Key steps :

-

Transmetallation : Dihexynemercury + Li → Lithium acetylide (2 hours, 95°C)

-

Coupling : Lithium acetylide + 8-bromo-octan-1-ol t-butyl ether → Protected alkenol (3 hours, 115°C)

-

Deprotection : Acidic cleavage of t-butyl ether yields this compound

This route achieves 72% overall yield with 98% stereoisomeric purity, validated via thin-layer chromatography (benzene:ether 2:1 eluent) and mass spectrometry .

Nickel-Catalyzed Hydrogenation for Stereochemical Control

Selective hydrogenation of alkynol intermediates provides a robust pathway to (Z)-alkenols. A nickel-phosphine catalyst (NiP-2) facilitates semihydrogenation of 9-tetradecyn-1-ol in ethanol at 25°C under 1 atm H₂ . The catalyst’s phosphine ligands modulate electron density, suppressing overhydrogenation to the saturated alcohol.

Optimized parameters :

-

Catalyst: NiP-2 (5 wt% loading)

-

Solvent: 95% ethanol

-

Pressure: 1 atm H₂

-

Time: 4 hours

Gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic fragments at m/z 194 (M⁺−H₂O) and 55 (base peak) .

Industrial-Scale Production Considerations

Scalable synthesis necessitates continuous-flow systems and immobilized catalysts. Microchannel reactors enhance mass transfer during acetylation, achieving 85% conversion in 30 minutes versus 8 hours in batch reactors . Resin-supported Lewis acids (e.g., Amberlyst®) enable catalyst reuse for >10 cycles without activity loss.

Table 1: Batch vs. Continuous-Flow Performance

| Parameter | Batch Reactor | Microchannel Reactor |

|---|---|---|

| Reaction Time (h) | 8 | 0.5 |

| Yield (%) | 75 | 85 |

| Energy Consumption (kWh) | 12 | 4 |

Purification and Analytical Characterization

Crude this compound often contains <5% (E)-isomer, necessitating silver nitrate-impregnated silica gel chromatography. The (Z)-isomer’s weaker Ag⁺ complexation allows selective elution with hexane:ethyl acetate (9:1) . Final purity assessment combines:

-

¹³C NMR : Olefinic carbons at δ 129.8 (C9) and 130.1 (C10), JCH=10.2 Hz

-

GC Retention Time : 12.7 min (HP-5 column, 150°C → 250°C at 10°C/min)

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Wittig Reaction | 68 | 95 | Moderate |

| Transmetallation | 72 | 98 | High |

| Catalytic Hydrogenation | 89 | 98 | High |

The nickel-catalyzed route offers superior yield and scalability, while the Wittig method remains valuable for lab-scale (Z)-alkenol libraries. Industrial adoption favors continuous-flow hydrogenation due to reduced solvent waste and energy inputs .

Propiedades

IUPAC Name |

(Z)-tetradec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAAJQNJNPBBSX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035292 | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-15-2 | |

| Record name | (Z)-9-Tetradecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.